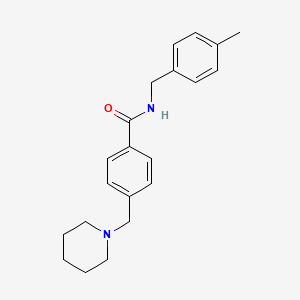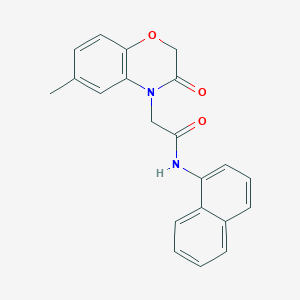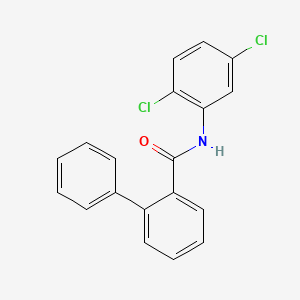![molecular formula C24H22N2O3 B4734961 N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
説明
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as Mefloquine, is a synthetic compound that belongs to the class of 4-quinolinemethanols. It was first synthesized in the 1970s and was initially used as an antimalarial drug. However, due to its unique chemical structure and mechanism of action, Mefloquine has also been studied for its potential applications in other scientific research areas, such as neuroscience and cancer research.
作用機序
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide exerts its pharmacological effects by binding to and modulating the activity of various proteins and receptors in the body. It has been shown to interact with the voltage-gated sodium channels, the GABA receptor, the NMDA receptor, and the ATP-sensitive potassium channels, among others.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target protein or receptor. For example, it can inhibit the activity of the voltage-gated sodium channels, leading to a decrease in neuronal excitability. It can also enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission.
実験室実験の利点と制限
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments, such as its ability to modulate the activity of various proteins and receptors in a dose-dependent manner. It also has a relatively long half-life, which allows for sustained effects. However, N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment in lab experiments.
将来の方向性
There are several future directions for the study of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. In neuroscience, further research is needed to elucidate the exact mechanisms of action of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide on neurotransmitter receptors and to determine its potential therapeutic applications in neurological disorders. In cancer research, more studies are needed to investigate the cytotoxic effects of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide on various cancer cell lines and to determine its potential as a novel anticancer agent. Additionally, the development of N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties and reduced toxicity may also be a promising direction for future research.
科学的研究の応用
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas. In neuroscience, it has been shown to have a modulatory effect on neurotransmitter receptors, such as the GABA receptor and the NMDA receptor. This makes N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide a potential candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
In cancer research, N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has been suggested that N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide may induce apoptosis and inhibit cell proliferation by affecting the mitochondrial function and the PI3K/Akt signaling pathway.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-11-12-23(29-16)21-15-19(18-8-4-5-9-20(18)26-21)24(27)25-14-13-17-7-3-6-10-22(17)28-2/h3-12,15H,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPCILKJJOOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4734887.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)


![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![4-ethyl 2-methyl 3-methyl-5-[(pentafluorobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4734968.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)
